3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane
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Overview
Description
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane core with a 3,4-dichlorophenyl group and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5One common method involves the reaction of 3,4-dichloroaniline with a suitable spirocyclic precursor under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the spirocyclic structure and the incorporation of the 3,4-dichlorophenyl group .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic core, while substitution reactions can introduce new functional groups at the dichlorophenyl moiety .
Scientific Research Applications
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .
Comparison with Similar Compounds
Similar Compounds
1,9-Diazaspiro[5.5]undecane: A similar spirocyclic compound without the dichlorophenyl group, used in various chemical and biological applications.
3-Chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane: A derivative with a chlorobenzyl group, showing potential antiviral activity.
Uniqueness
3-(3,4-Dichlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to the presence of the 3,4-dichlorophenyl group, which imparts specific chemical and biological properties.
Properties
CAS No. |
918652-95-6 |
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Molecular Formula |
C15H20Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H20Cl2N2/c16-13-2-1-12(11-14(13)17)19-9-5-15(6-10-19)3-7-18-8-4-15/h1-2,11,18H,3-10H2 |
InChI Key |
DTJZUJRFRZODRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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